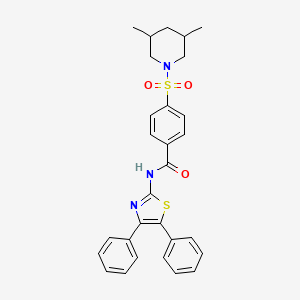

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide

Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide is a benzamide derivative featuring a sulfonamide linker connecting a 3,5-dimethylpiperidine moiety to a 4,5-diphenyl-substituted thiazole ring. Its molecular formula is C23H26N4O4S2, with a molecular weight of approximately 486.6 g/mol (exact value depends on isotopic composition) .

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S2/c1-20-17-21(2)19-32(18-20)37(34,35)25-15-13-24(14-16-25)28(33)31-29-30-26(22-9-5-3-6-10-22)27(36-29)23-11-7-4-8-12-23/h3-16,20-21H,17-19H2,1-2H3,(H,30,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGWISNCZWMQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Sulfonylation: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

Thiazole ring formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis involving α-haloketones and thiourea.

Coupling reactions: The final step involves coupling the sulfonylated piperidine with the thiazole and benzamide groups using amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or thiazole ring.

Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals targeting specific diseases or conditions, leveraging the compound’s unique structural features.

Industry

Industrial applications might involve the use of the compound in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

Triazole (in ) offers three nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Oxadiazole (in ) is electron-deficient, often improving metabolic stability and bioavailability. Thiophene (in ) lacks nitrogen but retains sulfur, which may reduce polarity compared to thiazole.

p-Tolyl () and 4-(methylthio)phenyl () substituents balance lipophilicity and steric bulk, while the cyano group () introduces electron-withdrawing effects.

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison

*LogP estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings :

- Triazole Analog () : Reported with a dosage of 1400 mg kg⁻¹ in unspecified assays, suggesting high-dose requirements, possibly due to moderate permeability .

- Target Compound : The diphenylthiazole motif is structurally analogous to reported kinase inhibitors (e.g., dasatinib derivatives), though direct activity data are lacking .

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure

The chemical structure of the compound includes:

- A piperidine moiety

- A sulfonyl group

- A thiazole derivative

The molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, contributing to its diverse biological properties.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic disorders. Notably, it has shown potential as an inhibitor of 11 β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in obesity and diabetes management.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits 11 β-hydroxysteroid dehydrogenase type 1 |

| Anticancer Potential | Exhibits activity against various cancer cell lines |

| Antimicrobial Activity | Demonstrated effectiveness against certain bacterial strains |

Comparative Studies

Several compounds with structural similarities have been evaluated for their biological activities. Below is a comparative table highlighting these compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-N'-(4-thiazolyl)urea | Contains thiazole and urea groups | Potential anti-cancer activity |

| 4-(dimethylamino)-N-(4-pyridyl)benzamide | Features a pyridine instead of thiazole | Known for anti-inflammatory effects |

| N-(2-hydroxyphenyl)-4-sulfonamidobenzamide | Similar sulfonamide structure | Exhibits antibacterial properties |

The unique combination of a dimethylpiperidine moiety with a thiazole ring and a sulfonamide group enhances the binding affinity and selectivity towards specific biological targets compared to other compounds.

Case Studies

- Enzyme Inhibition Studies : In vitro studies have demonstrated that the compound effectively inhibits the activity of 11 β-hydroxysteroid dehydrogenase type 1. The inhibition was quantified using IC50 values, showing promising results in cellular models related to metabolic disorders.

- Anticancer Activity : Various studies have reported the compound's efficacy against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest.

- Antimicrobial Testing : The compound has been tested against bacterial strains like Escherichia coli and Staphylococcus aureus, showing significant antimicrobial activity that suggests potential therapeutic applications in infectious diseases .

Q & A

What are the standard synthetic protocols for synthesizing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide, and how are intermediates characterized?

Basic:

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, sulfonylation of a benzamide precursor with 3,5-dimethylpiperidine under anhydrous conditions (e.g., DCM or DMF as solvents) is followed by coupling to a 4,5-diphenylthiazol-2-amine derivative. Thin-layer chromatography (TLC) is used to monitor reaction progress, while intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm functional groups and regioselectivity .

Advanced:

Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) can be systematically achieved using Design of Experiments (DoE) . For instance, fractional factorial designs can identify critical parameters affecting yield, while response surface methodology (RSM) refines optimal conditions. Evidence from similar sulfonamide derivatives suggests that controlling water content (<0.1%) during sulfonylation improves yield by 15–20% .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Basic:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from variations in assay conditions (e.g., cell lines, incubation time). A robust approach involves:

- Replicating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Comparing results with structurally analogous compounds (e.g., thiazole or oxadiazole derivatives) to identify structure-activity relationships (SAR) .

Advanced:

Mechanistic contradictions (e.g., enzyme inhibition vs. receptor antagonism) can be addressed via molecular docking and molecular dynamics simulations . For example, computational models can predict binding affinities to targets like COX-2 or bacterial dihydrofolate reductase. Free energy perturbation (FEP) calculations may reconcile conflicting data by quantifying entropy-enthalpy trade-offs in target binding .

What analytical techniques are recommended for purity assessment and structural elucidation?

Basic:

- HPLC-UV/Vis with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies).

- High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H] for C _{28}N _3S: 556.1584) .

Advanced:

- LC-MS/MS with collision-induced dissociation (CID) identifies degradation products under stress conditions (e.g., acidic/thermal degradation).

- Solid-state NMR resolves crystallographic ambiguities in polymorphic forms, critical for patenting and formulation .

How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Basic:

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

Advanced:

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data (e.g., LogP, pKa) to predict absorption/distribution in silico.

- Caco-2 cell assays : Quantify permeability and efflux ratios to assess oral bioavailability potential .

What strategies are effective for studying the compound’s reactivity in biological systems?

Basic:

- Thiol trapping assays : Identify reactive metabolites by incubating with glutathione (GSH) and analyzing adducts via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

Advanced:

- Isotope-labeling studies : Synthesize -labeled analogs to track metabolic pathways in vivo.

- Reactive oxygen species (ROS) profiling : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in target cells .

How can computational tools enhance SAR studies for this compound?

Advanced:

- 3D-QSAR (CoMFA/CoMSIA) : Align analogs in a pharmacophore model to correlate steric/electronic fields with activity.

- Deep learning models : Train neural networks on public bioactivity datasets (e.g., ChEMBL) to predict novel derivatives with improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.